molecular formula C15H9NO3 B1369237 7-Benzoyl-1H-indole-2,3-dione

7-Benzoyl-1H-indole-2,3-dione

Cat. No.: B1369237
M. Wt: 251.24 g/mol
InChI Key: DCLKAUIECUBKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

7-Benzoyl-1H-indole-2,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized indole derivatives, while substitution reactions can produce a wide range of functionalized indole compounds .

Mechanism of Action

The mechanism of action of 7-Benzoyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    Bromfenac: A nonsteroidal anti-inflammatory drug related to 7-Benzoyl-1H-indole-2,3-dione.

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Isoindoline-1,3-dione: A compound with a similar dione structure.

Uniqueness

Its structure allows for diverse chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C15H9NO3

Molecular Weight

251.24 g/mol

IUPAC Name

7-benzoyl-1H-indole-2,3-dione

InChI

InChI=1S/C15H9NO3/c17-13(9-5-2-1-3-6-9)10-7-4-8-11-12(10)16-15(19)14(11)18/h1-8H,(H,16,18,19)

InChI Key

DCLKAUIECUBKDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2NC(=O)C3=O

Origin of Product

United States

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